N~2~-(2,5-dichlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(2,5-dichlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DPEG, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of N~2~-(2,5-dichlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of cell cycle arrest and apoptosis, and the inhibition of inflammation. This compound has also been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
N~2~-(2,5-dichlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in lab experiments, including its high purity and high yield synthesis method. However, this compound also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
Future research on N~2~-(2,5-dichlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide could focus on its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies could also investigate the mechanism of action of this compound and its potential toxicity at high concentrations. Additionally, research could explore the use of this compound in combination with other therapeutic agents to enhance its efficacy.
Scientific Research Applications
N~2~-(2,5-dichlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that this compound can inhibit the growth of cancer cells, including breast, prostate, and lung cancer cells. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-(2-ethoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-2-30-21-11-7-6-10-19(21)25-22(27)15-26(20-14-16(23)12-13-18(20)24)31(28,29)17-8-4-3-5-9-17/h3-14H,2,15H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZNMBYAAPYUSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.